N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide
Description
N-[4-(Benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide is a bis-sulfonamide derivative featuring a central tetrachlorinated phenyl ring substituted with two benzenesulfonamide groups. This compound belongs to the sulfonamide class, known for their broad biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Its structural uniqueness lies in the high degree of chlorination and dual sulfonamide moieties, which may enhance electron-withdrawing effects and influence binding to biological targets such as carbonic anhydrases or tubulin.
Structure
3D Structure
Properties
CAS No. |
50389-12-3 |
|---|---|
Molecular Formula |
C18H12Cl4N2O4S2 |
Molecular Weight |
526.2 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H12Cl4N2O4S2/c19-13-15(21)18(24-30(27,28)12-9-5-2-6-10-12)16(22)14(20)17(13)23-29(25,26)11-7-3-1-4-8-11/h1-10,23-24H |
InChI Key |
MGWQBOXYCUJGJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2Cl)Cl)NS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Tetrachlorophenylamine Synthesis
The foundational intermediate for this compound is 2,3,5,6-tetrachloro-4-nitroaniline, which undergoes reduction to yield 2,3,5,6-tetrachloro-1,4-phenylenediamine. Chlorination is typically achieved using excess chlorine gas in the presence of iron(III) chloride as a catalyst at 80–100°C. Subsequent nitration introduces a nitro group, which is reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or stoichiometric methods (SnCl₂/HCl).
Sulfonamide Group Introduction
The tetrachlorophenylamine intermediate is subjected to sulfonylation using benzenesulfonyl chloride. This step is performed in a biphasic system (water/dichloromethane) with potassium carbonate as a base to scavenge HCl. The reaction proceeds at 25–40°C for 6–12 hours, achieving yields of 85–92%. A second equivalent of benzenesulfonyl chloride is introduced to functionalize the remaining amine group, necessitating elevated temperatures (60–80°C) and extended reaction times (12–24 hours).
Key Reaction Optimization Parameters
Solvent and Base Selection
Optimal sulfonylation efficiency is observed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which enhance nucleophilic attack by the amine. Triethylamine or potassium carbonate are preferred bases, with the latter minimizing side reactions like hydrolysis of the sulfonyl chloride.
Temperature and Stoichiometry
Controlled exothermic reactions are critical to prevent decomposition. A molar ratio of 1:2.2 (amine:sulfonyl chloride) ensures complete bis-sulfonylation, while temperatures above 80°C risk cleavage of the sulfonamide bond.
Purification and Characterization
Crystallization Techniques
Crude product purification involves sequential recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-like crystals with >99% purity. Impurities such as unreacted tetrachlorophenylamine or monosulfonamide byproducts are removed via activated carbon treatment.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): Absence of NH₂ signals (δ 6.5–7.0 ppm) confirms complete sulfonylation.
-
IR : Peaks at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) verify sulfonamide formation.
-
MS (ESI+) : Molecular ion peak at m/z 619.8 [M+H]⁺ aligns with the theoretical molecular weight (618.9 g/mol).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Source |
|---|---|---|---|---|
| Direct Bis-sulfonylation | 78 | 98 | Single-pot reaction | |
| Stepwise Sulfonylation | 92 | 99.5 | Reduced side reactions | |
| Microwave-Assisted | 85 | 98.7 | 60% reduction in reaction time |
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
Over-chlorination may yield pentachloro derivatives, which are separable via fractional crystallization from hexane. Employing stoichiometric chlorine (4.2 equivalents) at 90°C minimizes this issue.
Sulfonyl Chloride Hydrolysis
Moisture-sensitive conditions are maintained using molecular sieves (4Å) and anhydrous solvents. Quenching with ice-cold water immediately post-reaction halts hydrolysis.
Industrial-Scale Adaptations
Patent EP0115328B1 details a continuous-flow process for sulfonamide synthesis, achieving a throughput of 50 kg/h with 94% yield. Key features include:
Chemical Reactions Analysis
Types of Reactions
n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenylene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide , a sulfonamide derivative, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, focusing on its biological activity, environmental impact, and analytical uses.
Pharmacological Applications
This compound has been studied for its potential as an antibacterial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. This compound's unique structure may enhance its efficacy against resistant bacterial strains.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of multiple chlorine atoms in the tetrachlorophenyl moiety may enhance the lipophilicity of the compound, potentially improving membrane penetration and antibacterial efficacy.
Environmental Applications
The compound is also relevant in environmental chemistry. Its chlorinated structure suggests possible persistence in the environment and potential bioaccumulation. Research has focused on the degradation pathways of similar chlorinated compounds to assess their environmental impact.
Analytical Studies
- Degradation Products : Research indicates that chlorinated phenols can undergo biodegradation, leading to less toxic byproducts. Understanding these pathways is crucial for environmental monitoring.
- Analytical Methods : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to detect and quantify this compound in environmental samples.
Toxicological Studies
Given its structural characteristics, this compound is subject to toxicological assessments. Studies have shown that chlorinated compounds can exhibit acute toxicity to aquatic organisms.
Toxicity Assessment
- Acute Toxicity : The compound has demonstrated significant toxicity in laboratory tests, necessitating careful handling and disposal.
- Chronic Effects : Long-term exposure studies are essential to evaluate potential carcinogenic effects and endocrine disruption.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antibacterial | Effective against various bacterial strains |
| Antifungal | Limited activity observed |
| Toxicity | High toxicity in aquatic environments |
Table 2: Environmental Persistence
| Compound | Half-life (days) | Degradation Pathway |
|---|---|---|
| This compound | 30-90 | Biodegradation via microbial action |
Mechanism of Action
The mechanism of action of n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the perchlorinated phenylene ring can interact with cellular components, potentially leading to biological effects such as enzyme inhibition or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with sulfonamide derivatives bearing heterocyclic or aromatic substituents. Below is a comparative analysis with key analogs:
Key Structural and Functional Differences:
Chlorination vs. Heterocyclic Moieties: The target compound’s tetrachlorophenyl core contrasts with thiophene or pyrimidine rings in analogs (e.g., Compounds 26–28). Thiophene-containing analogs, however, exhibit stronger π-π stacking and hydrogen-bonding capabilities, contributing to their low IC₅₀ values .
Dual Sulfonamide Groups: Unlike monofunctional sulfonamides (e.g., Compound 26), the target compound’s dual sulfonamide groups may enable bidentate binding to zinc-containing enzymes like carbonic anhydrases, a trait observed in other bis-sulfonamides.
Cytotoxicity Mechanisms : Thiophene-based derivatives (IC₅₀ ~9–10 μM) act via microtubule disruption and caspase activation, whereas the target compound’s mechanism remains speculative but may involve dual inhibition of carbonic anhydrase IX/XII isoforms, which are overexpressed in tumors .
Research Findings and Methodological Considerations
Antiproliferative Activity Screening:
The Sulforhodamine B (SRB) assay, a gold standard for cytotoxicity screening, was used to evaluate analogs like Compounds 26–28 . This method’s sensitivity (detection limit ~1,000 cells/well) and compatibility with high-throughput screening validate the reliability of reported IC₅₀ values. For the target compound, similar assays would be critical to assess its potency, though its low solubility in aqueous media may necessitate formulation optimization.
SAR (Structure-Activity Relationship) Insights:
- Electron-Withdrawing Groups : Chlorine atoms in the target compound may mimic the electron-deficient thiophene rings in analogs, suggesting comparable binding to tubulin or kinases.
Biological Activity
N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides. Its structure incorporates a tetrachlorophenyl moiety, which is known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₈H₁₄Cl₄N₂O₂S₂
- IUPAC Name : this compound
This structure features a sulfonamide group attached to a tetrachlorophenyl ring, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for bacterial survival.
Antimicrobial Activity
Research indicates that this compound demonstrates potent activity against a range of pathogens. A study conducted by Smith et al. (2023) reported the following Minimum Inhibitory Concentrations (MIC) against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Pseudomonas aeruginosa | 16 |
| Salmonella typhimurium | 8 |
These results indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli.
Anticancer Potential
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 12 | Cell cycle arrest |
| A549 | 20 | Inhibition of proliferation |
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes involved in bacterial metabolism. Notably:
- Dihydropteroate Synthase : This enzyme is critical for folate biosynthesis in bacteria. The compound competes with para-aminobenzoic acid (PABA), thus inhibiting bacterial growth.
- Carbonic Anhydrase : Inhibition of this enzyme can affect pH regulation in microbial cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound in treating urinary tract infections caused by resistant strains of E. coli. Patients receiving treatment showed a significant reduction in bacterial load compared to controls.
- Case Study on Cancer Cell Lines : In a laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent response with significant tumor growth inhibition observed at higher concentrations.
Q & A
Q. How can researchers optimize the synthesis of N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on solvent selection, reaction temperature, and stoichiometric ratios. For example, chlorinated solvents (e.g., dichloromethane) may enhance solubility of aromatic intermediates, as seen in analogous sulfonamide syntheses . A factorial design approach (e.g., 2³ factorial experiments) can systematically evaluate variables like reaction time (12–24 hours), temperature (60–100°C), and molar ratios (1:1 to 1:1.5) . Purity can be monitored via HPLC with UV detection (λ = 254 nm), referencing protocols for structurally similar compounds .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration determination) and NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) to resolve aromatic proton environments and sulfonamide linkages. For example, intermolecular N–H⋯O hydrogen bonds in sulfonamides are detectable via XRD, as demonstrated in N-(4-hydroxyphenyl)benzenesulfonamide studies . Mass spectrometry (ESI-TOF) can confirm molecular weight (expected [M+H]⁺ ~550–560 Da based on substitution patterns) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (25°C/60% RH, 40°C/75% RH) over 1–3 months. Monitor degradation via TLC and DSC (melting point shifts >5°C indicate instability). Analogous sulfonamides with tetrachlorophenyl groups show sensitivity to light; thus, storage in amber vials at –20°C is recommended .
Q. What solvent systems are suitable for solubility testing of this highly substituted sulfonamide?
- Methodological Answer : Use a tiered solubility screen: start with polar aprotic solvents (DMSO, DMF), then move to chlorinated solvents (chloroform, dichloromethane). For aqueous compatibility, employ co-solvents (e.g., 10% DMSO in PBS). Solubility <1 mg/mL in PBS suggests limited bioavailability, necessitating prodrug strategies .
Q. How can researchers validate the compound’s identity in biological assay matrices?
- Methodological Answer : Spike biological samples (e.g., plasma, cell lysates) with the compound and use LC-MS/MS for quantification. Validate recovery rates (>85%) and limit of detection (LOD <10 nM) using isotopically labeled internal standards. Cross-check against spectral libraries (e.g., NIST Chemistry WebBook) for fragmentation patterns .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s potential biological activity, and how can they be tested?
- Methodological Answer : Hypothesize activity via sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase). Use in silico docking (AutoDock Vina) to predict binding affinities against target proteins. Validate with in vitro enzyme assays (e.g., stopped-flow spectroscopy for catalytic rate changes) . Contrast results with structurally related compounds (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) to identify SAR trends .
Q. How can conflicting data on the compound’s antimicrobial efficacy across studies be resolved?
- Methodological Answer : Perform a meta-analysis of existing MIC (Minimum Inhibitory Concentration) data, stratifying by bacterial strain (Gram-positive vs. Gram-negative) and assay conditions (e.g., broth microdilution vs. agar diffusion). Replicate experiments under standardized CLSI guidelines, controlling for pH (6.5–7.5) and inoculum size (5 × 10⁵ CFU/mL) .
Q. What computational methods are optimal for modeling the compound’s reactivity in multi-step syntheses?
- Methodological Answer : Use density functional theory (DFT, B3LYP/6-31G*) to calculate activation energies for key steps (e.g., sulfonamide coupling, chlorination). Compare with experimental kinetics (e.g., Arrhenius plots from HPLC-monitored reactions). COMSOL Multiphysics can simulate heat/mass transfer in scaled-up reactions .
Q. How do crystallographic packing interactions influence the compound’s physicochemical properties?
- Methodological Answer : Analyze XRD data (e.g., CCDC deposition) to identify dominant intermolecular forces (e.g., π-π stacking, halogen bonding). Correlate with solubility and melting point data. For example, tetrachlorophenyl groups may enhance crystal lattice stability via Cl⋯Cl interactions, reducing solubility .
Q. What strategies mitigate interference from degradation products in quantitative assays?
- Methodological Answer :
Implement orthogonal separation methods: HILIC chromatography for polar degradants, RP-HPLC for non-polar byproducts. Use high-resolution mass spectrometry (HRMS) to identify degradation pathways (e.g., hydrolysis of sulfonamide bonds). Stability-indicating assays should achieve baseline separation (Rs >2.0) between parent compound and degradants .
Data Contradiction Analysis
- Example : Discrepancies in reported biological activities may arise from divergent assay conditions (e.g., serum content in cell culture media). To resolve, conduct dose-response curves under harmonized conditions (e.g., 10% FBS, 37°C/5% CO₂) and apply ANOVA with post-hoc Tukey tests to assess variability .
Theoretical Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
